

Application Notes and Protocols for SRI-37240 in Duchenne Muscular Dystrophy Research

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Compound of Interest

Compound Name: SRI-37240

Cat. No.: B10855002

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Introduction

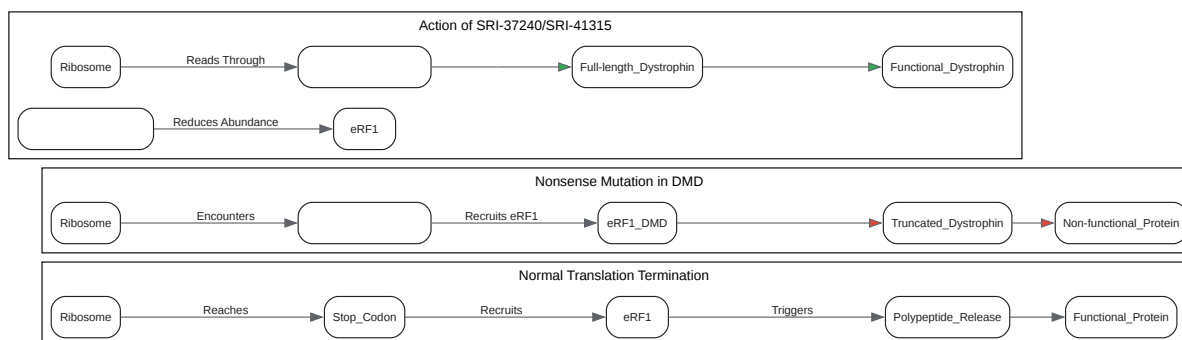
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness. It is caused by mutations in the DMD gene, which encodes the protein dystrophin. A significant portion of these mutations are nonsense mutations, which introduce a premature termination codon (PTC) into the dystrophin mRNA, leading to the production of a truncated, non-functional protein. **SRI-37240** has been identified as a novel small molecule with the potential to induce ribosomal read-through of such premature stop codons.^{[1][2]} While much of the initial research on **SRI-37240** and its more potent derivative, SRI-41315, has focused on cystic fibrosis, the underlying mechanism of action holds significant promise for DMD.^{[1][2][3]}

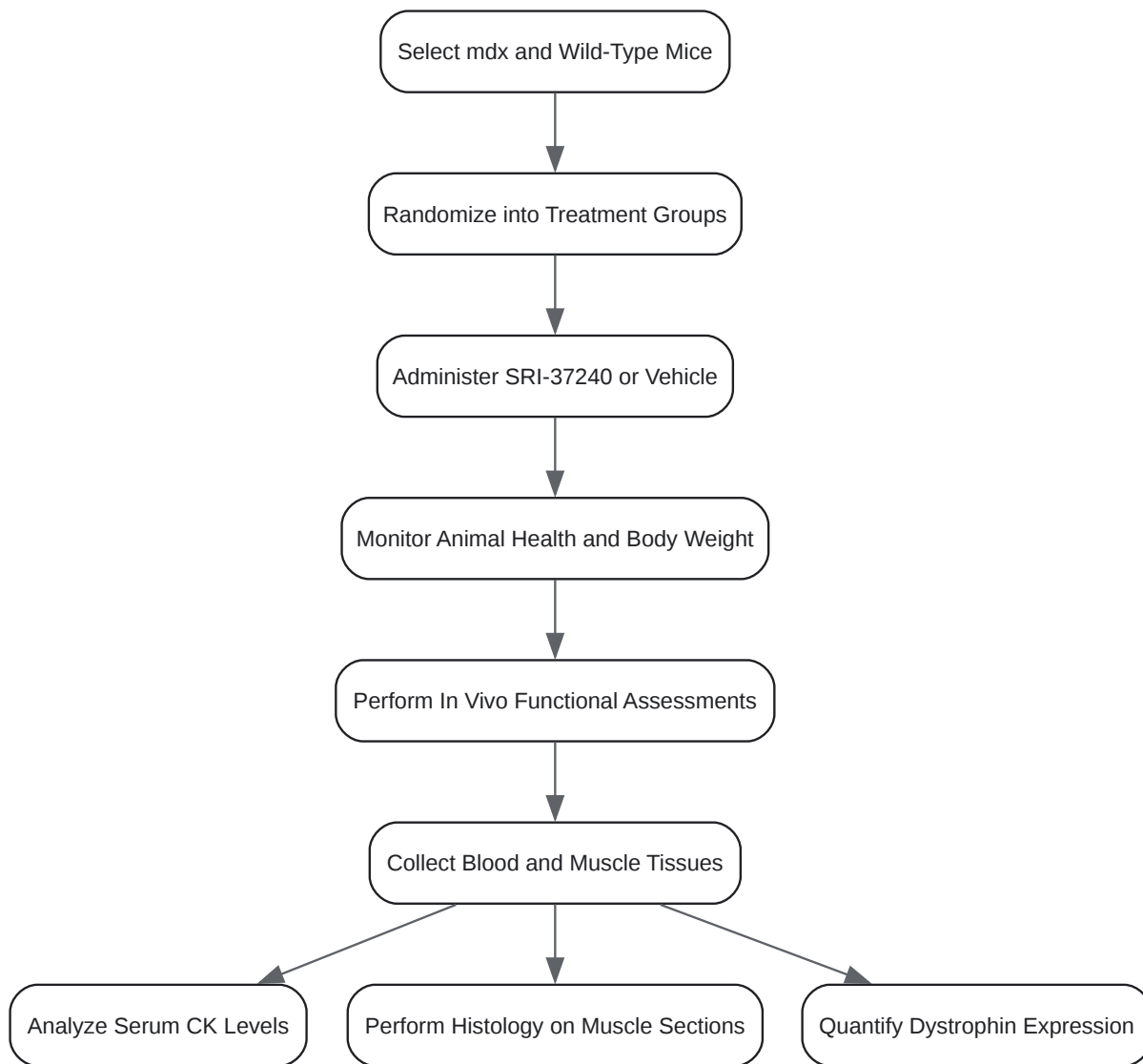
These application notes provide a comprehensive overview of the proposed application of **SRI-37240** in DMD research, including its mechanism of action, and detailed protocols for preclinical evaluation in the widely used mdx mouse model of Duchenne muscular dystrophy.

Mechanism of Action

SRI-37240 functions by promoting the read-through of premature termination codons during protein translation.^{[1][2]} This allows the ribosome to bypass the erroneous stop signal and synthesize a full-length, functional dystrophin protein. A more potent derivative, SRI-41315, has been shown to exert its effect by reducing the abundance of the eukaryotic release factor 1

(eRF1), a key component of the translation termination machinery.^{[2][4]} This novel mechanism suggests a potential for high efficacy and specificity. The proposed mechanism is a promising strategy for approximately 13% of DMD patients whose disease is caused by a nonsense mutation.





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